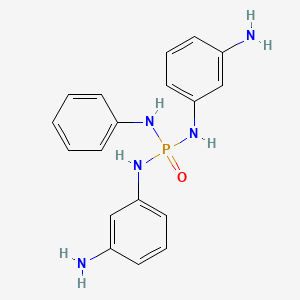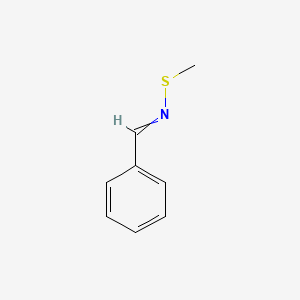
Benzaldehyde S-methylthioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde S-methylthioxime is an organic compound that belongs to the class of oximes It is derived from benzaldehyde, which is a simple aromatic aldehyde with a characteristic almond-like odor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde S-methylthioxime typically involves the reaction of benzaldehyde with S-methylthiohydroxylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The general reaction can be represented as follows:
C6H5CHO+HSCH3NH2→C6H5CH=NOSCH3+H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde S-methylthioxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde S-methylthioxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Benzaldehyde S-methylthioxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can impact cellular processes, such as oxidative stress response and enzyme activity.
Comparison with Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the S-methyl group.
Benzylideneacetone: Contains a similar aromatic aldehyde moiety but with different functional groups.
Phenylacetaldehyde oxime: Another oxime derivative with a different aromatic aldehyde base.
Uniqueness: Benzaldehyde S-methylthioxime is unique due to the presence of the S-methylthioxime group, which imparts distinct chemical properties and potential applications. Its ability to form stable complexes with metal ions and undergo specific redox reactions sets it apart from other similar compounds.
Properties
CAS No. |
61076-36-6 |
|---|---|
Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
N-methylsulfanyl-1-phenylmethanimine |
InChI |
InChI=1S/C8H9NS/c1-10-9-7-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
XKZFIMRUXOBNDB-UHFFFAOYSA-N |
Canonical SMILES |
CSN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
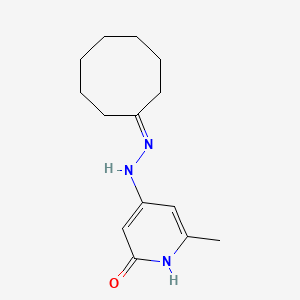

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
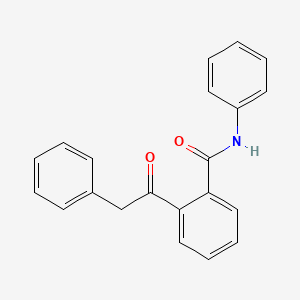
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)



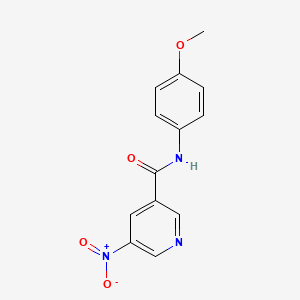
![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)
